N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene derivatives and suitable catalysts.
Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with 4-tert-butylbenzoic acid under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form secondary amines.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The azepane ring may interact with enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide
- N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-tert-butylbenzamide is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to similar compounds with piperidine or morpholine rings. This uniqueness can result in different biological activities and applications.
Properties
Molecular Formula |
C23H32N2OS |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C23H32N2OS/c1-23(2,3)19-12-10-18(11-13-19)22(26)24-17-20(21-9-8-16-27-21)25-14-6-4-5-7-15-25/h8-13,16,20H,4-7,14-15,17H2,1-3H3,(H,24,26) |
InChI Key |
JUGFKHQTMLSCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.